molecular formula C14H15NO3 B2384710 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 2109802-90-4

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2384710
CAS No.: 2109802-90-4
M. Wt: 245.278
InChI Key: HVVOZKTVWKBJPT-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a pyrrole ring substituted with a methoxy-methylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization with ammonium acetate to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-(4-formyl-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-methanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in binding interactions, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid: Shares the methoxy-methylphenyl group but differs in the core structure.

    5-(4-Methoxy-3-methylphenyl)-2(3H)-furanone: Contains a furanone ring instead of a pyrrole ring.

Uniqueness

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a methoxy-methylphenyl group with a pyrrole carboxylic acid framework makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-6-10(4-5-12(8)18-3)11-7-9(2)13(15-11)14(16)17/h4-7,15H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVOZKTVWKBJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(N2)C(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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